Product packaging for 4H-Pyrazole-3-carboxylic acid(Cat. No.:CAS No. 855643-75-3)

4H-Pyrazole-3-carboxylic acid

Cat. No.: B1507540
CAS No.: 855643-75-3
M. Wt: 112.09 g/mol
InChI Key: BJMWGZHFZZUHNR-UHFFFAOYSA-N
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Description

4H-Pyrazole-3-carboxylic acid (CAS 855643-75-3) is a solid heterocyclic compound belonging to the class of pyrazole carboxylic acids and derivatives . With the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol, it serves as a versatile building block in medicinal chemistry and drug discovery research . This compound is particularly valuable for the synthesis of more complex molecular structures, as both the carboxylic acid and the pyrazole ring nitrogen atoms offer sites for further functionalization and metal coordination . As a key synthetic intermediate, this compound is useful for exploring structure-activity relationships in pharmaceutical development. Researchers leverage this scaffold in the design of novel molecules, including potential inhibitors and ligands. Pyrazole cores are of significant interest in the development of agrochemicals and materials science . This product is provided for research purposes only. Please note that specific data regarding its mechanism of action or biological activity is not available for this compound. Handle with care and refer to the material safety data sheet (MSDS) prior to use. For optimal stability, the product should be sealed and stored in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B1507540 4H-Pyrazole-3-carboxylic acid CAS No. 855643-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMWGZHFZZUHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730660
Record name 4H-Pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855643-75-3
Record name 4H-Pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4h Pyrazole 3 Carboxylic Acid and Analogues

De Novo Synthesis Approaches for Pyrazole (B372694) Core Formation

De novo synthesis provides a versatile platform for the construction of the pyrazole nucleus, allowing for the introduction of a wide range of substituents. Key strategies include cycloaddition reactions and condensation reactions.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings like pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component.

The [3+2] cycloaddition of diazo compounds with unsaturated systems is a well-established route to pyrazoles. Diazocarbonyl compounds, such as ethyl diazoacetate, serve as 1,3-dipoles that can react with alkynes or alkenes to form the pyrazole ring. The reaction with alkynes directly yields pyrazoles, while reaction with alkenes gives pyrazolines which can be subsequently oxidized to pyrazoles. For instance, the reaction of ethyl diazoacetate with enones has been shown to produce pyrazole derivatives. bohrium.com The regioselectivity of this reaction can be influenced by steric and electronic factors of the substituents on both the diazo compound and the dipolarophile. beilstein-journals.org

Nitrilimines, which can be generated in situ from hydrazonoyl halides or by the photochemical extrusion of nitrogen from tetrazoles, are another class of 1,3-dipoles used for pyrazole synthesis. organic-chemistry.orgmdpi.com Their reaction with alkynes or alkenes provides a regioselective route to pyrazoles. For example, the 1,3-dipolar cycloaddition of nitrilimines with allenoates has been developed to synthesize 1,3,5-trisubstituted pyrazole-4-carboxylates. Similarly, reaction with ninhydrin-derived Morita–Baylis–Hillman carbonates also yields polysubstituted pyrazoles. rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis
1,3-DipoleDipolarophileProduct TypeReference
Ethyl diazoacetateEnonesPyrazole carboxylates bohrium.com
Nitrilimine (from hydrazonoyl halide)Allenoates1,3,5-Trisubstituted pyrazole-4-carboxylates rsc.org
Nitrilimine (from tetrazole)AlkynesPolysubstituted pyrazoles mdpi.com

A notable one-pot synthesis of pyrazole-3-carboxylates involves the cyclization of hydrazone dianions with diethyl dioxalate. This method provides a direct route to the desired pyrazole core with a carboxylate group at the 3-position. The reaction proceeds by generating a dianion from a hydrazone using a strong base, which then reacts with diethyl dioxalate in a cyclization-condensation sequence. This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Condensation Reactions with Hydrazines and Hydrazones

The most classical and widely used method for the synthesis of pyrazoles is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This is often referred to as the Knorr pyrazole synthesis. To obtain a 4H-pyrazole-3-carboxylic acid, a β-ketoester or a similar 1,3-dielectrophilic precursor bearing a carboxylate or a group that can be converted to a carboxylic acid is required.

The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be an issue when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used. However, by careful selection of reactants and reaction conditions, specific regioisomers can be obtained. For example, a one-pot, three-component reaction of an aldehyde, a β-ketoester, and a hydrazine derivative can be employed to synthesize pyrazole-4-carboxylic acid ethyl esters. sid.ir

Transformations from Other Heterocyclic Precursors

An effective strategy for the synthesis of polysubstituted pyrazole-3-carboxylic acids involves the ring-opening and subsequent cyclization of 2,3-furandiones. In this reaction, the 2,3-furandione (B3054831) acts as a 1,3-dielectrophilic synthon. The reaction of a 2,3-furandione with a hydrazine or a hydrazone derivative initiates a nucleophilic attack on one of the carbonyl groups of the furandione, leading to the opening of the furan (B31954) ring. This is followed by an intramolecular cyclization involving the hydrazine nitrogen atoms and the remaining carbonyl group, which, after dehydration, yields the pyrazole-3-carboxylic acid. dergipark.org.tr

This method is particularly useful for synthesizing highly substituted pyrazoles, as the 2,3-furandione precursor can be readily functionalized. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with various hydrazines or hydrazones to produce 4-benzoyl-5-phenyl-1-substituted-1H-pyrazole-3-carboxylic acids. dergipark.org.tr The reaction conditions, such as temperature and solvent, can influence the outcome and yield of the reaction.

Table 2: Synthesis of Pyrazole-3-carboxylic Acid Derivatives from 2,3-Furandiones
Furandione PrecursorHydrazine/Hydrazone ReactantProductYield (%)Reference
4-Benzoyl-5-phenyl-2,3-furandione(4-(Trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acidNot specified dergipark.org.tr
Furan-2,3-dionesVarious hydrazinesPyrazole-3-carboxylic acid-hydrazides45-65 researchgate.net
4-Benzoyl-5-phenyl-2,3-furandioneN-Benzylidene-N'-(4-nitrophenyl) hydrazine4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid45 researchgate.net
Conversions from Isoxazole-5(4H)-ones

Isoxazol-5(4H)-ones serve as valuable precursors in the synthesis of pyrazole derivatives. These five-membered heterocyclic compounds can be synthesized through a one-pot, three-component cyclocondensation of aryl or heteroaryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters. niscpr.res.in The transformation of the isoxazole (B147169) ring into a pyrazole involves a ring-opening reaction, often initiated by a base like hydroxide, to form a ketonitrile intermediate. Subsequent treatment with hydrazine and acetic acid facilitates the cyclization to yield an aminopyrazole. organic-chemistry.org This method provides a pathway to pyrazole structures from readily available starting materials.

Synthesis from Pyranones and Chromones

Pyranones and their benzo-fused analogues, chromones, are effective starting materials for synthesizing pyrazole derivatives. The reaction involves the condensation of these six-membered oxygen-containing heterocycles with hydrazine or its derivatives. mdpi.com For example, the Suzuki coupling of arylboronic acids with chromones, followed by treatment with hydrazine hydrate, yields 3,4-diarylpyrazoles. mdpi.com Similarly, various substituted pyranones react with hydrazine in ethanol (B145695) to produce the corresponding pyrazoles. mdpi.com This approach is particularly useful for creating highly substituted pyrazole compounds. mdpi.comnih.gov

Functionalization and Derivatization Strategies of Pyrazole Carboxylic Acids

The carboxylic acid group at the 3-position of the pyrazole ring is a key functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Esterification Reactions

Esterification of pyrazole carboxylic acids is a common derivatization strategy. This can be achieved through several methods. One direct approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net However, a more prevalent and often more efficient method proceeds via an acid chloride intermediate. The pyrazole-3-carboxylic acid is first converted to its corresponding acid chloride, which is then reacted with various alcohols to form the desired esters. dergipark.org.trresearchgate.net For instance, 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride can be refluxed with alcohols like n-pentyl alcohol, in the presence of a catalytic amount of pyridine (B92270), to yield the corresponding ester. researchgate.net

Starting MaterialReagentConditionsProductReference
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloriden-pentyl alcohol, pyridine (cat.)Reflux, 3 hn-pentyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate researchgate.net
4-benzoyl-1-[2,4-dinitrophenyl] -5-phenyl-1H-pyrazole-3-carboxylic acid chlorideethyl alcohol, pyridine (cat.)Reflux, 4 hethyl 4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate researchgate.net

Amidation Reactions

Amidation of pyrazole carboxylic acids is another crucial functionalization reaction, leading to compounds with a wide range of biological activities. The most common method involves the reaction of a pyrazole-3-carbonyl chloride with various primary or secondary amines or anilides. dergipark.org.trasianpubs.orgresearchgate.net For example, 4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride can be refluxed with acetanilide (B955) in xylene to produce the corresponding N-acetylated amide derivative. asianpubs.org This reaction can also be carried out by reacting the pyrazole carboxylic acid directly with an amine using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP). nih.gov

Starting MaterialReagentConditionsProductReference
4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride5-amino-1,3,4-thiadiazole-2-sulfonamideTHF, reflux, 4 hPyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide tandfonline.com
4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideAcetanilideXylene, reflux, 10 hN-(acetylphenyl)-4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide asianpubs.org
5-bromothiophene carboxylic acidtert-butyl-3-amino-5-methylpyrazole-1-carboxylate, DCC, DMAPDry DCMtert-butyl-3-(5-bromothiophene-2-carboxamido)-5-methyl-pyrazole-1-carboxylate nih.gov

Formation of Acid Chlorides as Reactive Intermediates

The conversion of pyrazole carboxylic acids into their corresponding acid chlorides is a fundamental step that activates the carboxyl group for subsequent nucleophilic substitution reactions. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trresearchgate.netresearchgate.netnih.gov The resulting pyrazole-3-carbonyl chlorides are highly reactive intermediates that are often used without isolation. nih.gov They serve as key precursors for the synthesis of esters, amides, and other carboxylic acid derivatives, facilitating reactions that might be difficult to achieve directly from the less reactive carboxylic acid. dergipark.org.trresearchgate.neteurekaselect.com

Cyclization Reactions for Fused Heterocycles (e.g., Pyrazolopyridazinone derivatives)

Pyrazole carboxylic acids are valuable building blocks for the construction of fused heterocyclic systems. A notable example is the synthesis of pyrazolopyridazinone derivatives. dergipark.org.tr These bicyclic structures are formed through the cyclocondensation reaction of a pyrazole carboxylic acid with various hydrazines. dergipark.org.treurekaselect.com The reaction typically involves heating the two components, leading to the formation of a new six-membered pyridazinone ring fused to the pyrazole core. This strategy allows for the creation of complex molecular architectures from relatively simple pyrazole precursors. dergipark.org.tr

Reactions with Nucleophilic Reagents (e.g., Grignard Reagents, Alcohols, Amines, Ureas)

The carboxylic acid group at the C3 position of the pyrazole ring is a versatile functional handle that readily reacts with a variety of nucleophiles. These reactions are fundamental for the synthesis of diverse pyrazole derivatives, such as esters and amides.

Reactions with Grignard Reagents: The reaction of pyrazole-3-carboxylic acid derivatives with Grignard reagents can lead to the formation of tertiary alcohols. This transformation typically involves the addition of the Grignard reagent to the carbonyl carbon of the carboxylic acid or its ester derivative.

Reactions with Alcohols (Esterification): Esterification of pyrazole-3-carboxylic acids is a common transformation. researchgate.net This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com For instance, reacting 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with methanol (B129727) in the presence of pyridine yields the corresponding methyl ester. researchgate.net Similarly, treatment of the acid chloride with n-pentyl alcohol under reflux with a catalytic amount of pyridine affords the n-pentyl ester. researchgate.net The reaction conditions can influence the outcome, and variations in the alcohol and reaction parameters allow for the synthesis of a wide array of pyrazole esters. researchgate.netresearchgate.net

Reactions with Amines and Ureas (Amidation): Pyrazole-3-carboxylic acids and their activated derivatives, such as acid chlorides, readily react with amines and ureas to form the corresponding amides. dergipark.org.tr For example, the reaction of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride with aqueous ammonia (B1221849) or butylamine (B146782) yields the corresponding primary and secondary amides, respectively. dergipark.org.tr These reactions are crucial for introducing diverse substituents and functionalities onto the pyrazole core. The synthesis of pyrazole-3-carboxamide derivatives from the corresponding acid chlorides and various aliphatic and aromatic amines has been reported. researchgate.net

Table 1: Examples of Nucleophilic Reactions on Pyrazole-3-Carboxylic Acid Derivatives

Starting Material Nucleophile Product Reference
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride Methanol Methyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate researchgate.net
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride n-Pentyl alcohol n-Pentyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate researchgate.net
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride Aqueous ammonia 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide dergipark.org.tr
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride Butylamine N-Butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide dergipark.org.tr
4-Benzoyl-l-(2,4-dinitrophenyl)5-phenyl-lH-pyrazole-3-carboxylic acid chloride Various amines 1H-Pyrazole-3-carboxylic acid amide derivatives researchgate.net

Structural Functionalization of the Pyrazolic Nucleus (e.g., Formylation, Alkenylation, Oxidation, Reduction)

The pyrazole ring itself can undergo various chemical transformations to introduce new functional groups, thereby modifying the properties of the resulting molecules.

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrazole ring, typically at the C4 position. mdpi.com This reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. chemmethod.com For instance, hydrazones can be cyclized and subsequently formylated in a one-pot reaction to yield 4-formylpyrazole derivatives. chemmethod.com

Alkenylation: The introduction of alkenyl groups, such as a styryl group, onto the pyrazole nucleus can be achieved through cross-coupling reactions. For example, (E)-(4-styryl)aminopyrazoles can be synthesized via the Suzuki-Miyaura cross-coupling of 4-bromo aminopyrazoles with styryl boronic acids. researchgate.net

Oxidation: The pyrazole ring is generally resistant to oxidation. chemicalbook.compharmaguideline.com However, side chains attached to the ring can be oxidized. For example, C-alkylated pyrazoles can be oxidized with reagents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole carboxylic acids. globalresearchonline.netslideshare.net

Reduction: The pyrazole ring is also relatively stable towards reduction. pharmaguideline.com While pyrazole itself is resistant to reduction by sodium in ethanol, N-phenyl derivatives can be reduced to the corresponding pyrazolines. globalresearchonline.netslideshare.net Catalytic hydrogenation can reduce pyrazole to pyrazoline and further to pyrazolidine. slideshare.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of the pyrazole core. nih.gov This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net

The Suzuki-Miyaura reaction has been successfully applied to various halogenated pyrazoles, including bromo- and chloro-derivatives, which have shown to be superior to iodo-pyrazoles in some cases due to a reduced tendency for dehalogenation. acs.org This methodology has been used to synthesize a wide range of aryl, heteroaryl, and styryl substituted pyrazoles. researchgate.netacs.org For example, the coupling of ethyl 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid yields the 4-phenyl substituted product in excellent yield. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netnih.gov Unprotected pyrazoles can also undergo Suzuki-Miyaura coupling under specific conditions. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyrazole Derivatives

Pyrazole Substrate Coupling Partner Catalyst System Product Yield Reference
Ethyl 4-bromo-1H-pyrazole-5-carboxylate Phenylboronic acid Pd catalyst Ethyl 4-phenyl-1H-pyrazole-5-carboxylate 93% researchgate.net
Ethyl 4-bromo-1H-pyrazole-5-carboxylate Thiophen-3-ylboronic acid Pd catalyst Ethyl 4-(thiophen-3-yl)-1H-pyrazole-5-carboxylate 48% researchgate.net
4-Bromo aminopyrazoles Styryl boronic acids XPhos Pd G2 / XPhos, K₂CO₃ (E)-(4-Styryl)aminopyrazoles N/A researchgate.net
Unprotected indazole, benzimidazole, pyrazole, indole (B1671886) halides Various boronic acids P1 or P2 precatalysts, K₃PO₄ Variously substituted heterocycles Good to excellent nih.gov

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Microwave-assisted and ultrasound-assisted synthesis, as well as catalyst-free approaches, have emerged as valuable alternatives to conventional heating methods for the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used technique in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions. rsc.orgacs.orgeresearchco.com In the context of pyrazole synthesis, microwave-assisted methods have been successfully employed for various reactions, including cyclization and cross-coupling reactions. dergipark.org.trrsc.org For instance, the synthesis of pyrazole derivatives from chalcones and hydrazines can be achieved in minutes under microwave irradiation, compared to several hours with conventional heating. acs.org The Suzuki-Miyaura coupling of aryl halides with boronic acids can also be efficiently performed under microwave conditions, often in aqueous media, making the process more sustainable. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. rsc.orgnih.gov Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through a phenomenon known as acoustic cavitation. nih.gov This method has been applied to the synthesis of pyrazoline and pyrazolone (B3327878) derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net Ultrasound-assisted synthesis is particularly useful for processes that require milder conditions. rsc.org

Catalyst-Free Approaches

Developing catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts. Some pyrazole syntheses can be achieved under catalyst-free conditions. For example, thermal electrocyclization of vinyldiazo compounds can produce pyrazoles in good yields without the need for a catalyst. organic-chemistry.org These reactions are operationally simple and utilize readily available starting materials. organic-chemistry.org

Green Chemistry Principles (e.g., Aqueous Media, Recyclable Catalysts)

The application of green chemistry principles to the synthesis of pyrazole-3-carboxylic acids and their analogues has gained significant traction, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents like water and the development of recyclable catalysts to minimize waste and improve process efficiency.

One prominent green approach involves conducting pyrazole synthesis in aqueous media. Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and availability. For instance, a three-component cyclocondensation reaction to produce 5-aminopyrazole-4-carbonitriles has been successfully performed in an aqueous medium using sodium p-toluenesulfonate (NaPTS) as a catalyst. mdpi.com This method provides a greener alternative to traditional syntheses that often rely on volatile and toxic organic solvents.

The development and use of recyclable catalysts represent another cornerstone of green synthetic strategies for pyrazole derivatives. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. Research has demonstrated the use of Amberlyst-70, a resinous, non-toxic, and thermally stable solid acid catalyst, for the aqueous synthesis of pyrazoles at room temperature. researchgate.nettandfonline.com This catalyst proved effective in the condensation of 1,3-diones with hydrazines and could be recovered and reused multiple times without a significant loss of activity. researchgate.net Similarly, heterogeneous nickel-based catalysts have been employed for the one-pot synthesis of pyrazoles, with the catalyst being reusable for up to seven cycles with minimal loss of catalytic activity. mdpi.com

Other innovative and recyclable catalytic systems have also been explored for the synthesis of related pyrazole structures. Carboxymethyl cellulose (B213188) (CMC), a biodegradable polymer, has been utilized as a green catalyst for the solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles. tandfonline.com Furthermore, magnetic nanoparticles have been functionalized to create reusable catalysts. For example, a Fe3O4@MCM-41-SO3H catalyst has been used for the synthesis of pyrazoles under solvent-free conditions, offering high yields and easy separation using an external magnet. researchgate.net

The table below summarizes various green catalytic systems employed in the synthesis of pyrazole analogues, highlighting the reaction conditions and catalyst reusability.

CatalystReactantsSolventKey FeaturesReusabilityReference(s)
Amberlyst-701,3-Diketones, HydrazinesWaterRoom temperature, Non-toxic catalystRecyclable researchgate.nettandfonline.com
Heterogeneous NickelHydrazine, Ketones, AldehydesNot specifiedLow catalyst loading, Short reaction timeUp to 7 cycles mdpi.com
Carboxymethyl Cellulose (CMC)Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, MalononitrileSolvent-freeBiodegradable catalyst, Good to excellent yieldsRecyclable tandfonline.com
Fe3O4@MCM-41-SO3H3-Chromonecarboxylic acid, ArylhydrazinesSolvent-freeMagnetically separable, High yieldsRecyclable researchgate.net
Sodium p-toluenesulfonate (NaPTS)Phenylhydrazine, Aldehydes, MalononitrileWaterGreen protocolNot specified mdpi.com

Development of Scalable Processes

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues presents significant challenges, including cost-effectiveness, safety, and process efficiency. Research into scalable processes focuses on developing robust and high-yield synthetic routes that are suitable for industrial application.

An important intermediate for various modern fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. A patented preparation method for this compound highlights a scalable approach starting from 2,2-difluoro acetyl halide. The process involves a condensation and cyclization reaction with a methylhydrazine aqueous solution, followed by acidification and recrystallization. This method is designed for high yield and minimizes the formation of isomers, which simplifies purification on a large scale. The reported process achieved a 75.2% yield with 99.6% purity after recrystallization from an ethanol-water mixture. google.com

The development of scalable processes also benefits from the use of robust catalytic systems that can be applied on a large scale. For instance, the use of a metal-free, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst has been reported for the gram-scale synthesis of carboxylic acids from aldehydes. nih.govrsc.org Although not specific to pyrazole carboxylic acids, this type of solid acid carbocatalyst demonstrates high reusability (up to eight runs) and efficiency, features that are highly desirable for industrial applications. nih.govrsc.org Such catalytic advancements could potentially be adapted for the large-scale oxidation of pyrazole-based aldehydes to their corresponding carboxylic acids.

The table below details key aspects of scalable synthetic processes for pyrazole carboxylic acid analogues.

Target CompoundKey ReactantsProcess HighlightsYieldPurityReference(s)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid2,2-Difluoro acetyl halide, MethylhydrazineLow-temperature condensation, Recrystallization from ethanol/water75.2%99.6% google.com
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acidSodium cyanoacetate, Trifluoroacetyl chloride, MethylhydrazineOptimized multi-step synthesis (condensation, acylation, cyclization, hydrolysis)High overall yield (e.g., 93.7% in first step)Not specified researchgate.net

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that exhibits distinct reactivity patterns. It possesses both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom, though the basic character is generally more pronounced. nih.gov Substitutions on the ring can modulate these properties. nih.gov

Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic substitution, which occurs preferentially at the C-4 position. rrbdavc.orgslideshare.net Attack at the C-3 or C-5 positions is energetically unfavorable as it proceeds through highly unstable positively charged azomethine intermediates. rrbdavc.org Common electrophilic substitution reactions include nitration (using HNO₃ + H₂SO₄) and sulfonation (using fuming H₂SO₄), both of which yield the corresponding 4-substituted pyrazole. scribd.com

Nucleophilic Reactivity: The pyridine-like nitrogen atom (N-2) in the pyrazole ring is nucleophilic and can readily accept protons. nih.gov This basicity allows the ring to participate in reactions as a nucleophile, for example, by attacking electrophiles or participating in hydrogen bonding, which can influence association in different media. fu-berlin.de

Cycloaddition Reactions: The non-aromatic 4H-pyrazole tautomer can act as a diene in Diels-Alder reactions. The reactivity of this system is influenced by substituents at the C-4 position. For instance, 4-oxo-substituted 4H-pyrazoles are stable yet reactive dienes for cycloadditions. nih.gov The reactivity is attributed to a combination of factors including antiaromaticity and the pre-puckered geometry of the ring. nih.govrsc.org

Influence of the Carboxylic Acid Moiety on Chemical Transformations

The carboxylic acid group at the C-3 position significantly directs the reactivity of the molecule, primarily serving as a versatile handle for synthetic transformations. It can be readily converted into a variety of other functional groups.

The most common transformation involves the conversion of the carboxylic acid into a more reactive acid chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂). researchgate.netdergipark.org.tr The resulting pyrazole-3-carboxylic acid chloride is a stable intermediate that serves as a precursor for numerous derivatives. eurekaselect.com

This acid chloride readily reacts with various nucleophiles:

Alcohols: In the presence of alcohols, it undergoes esterification to form the corresponding pyrazole-3-carboxylates. researchgate.net

Amines and Anilides: Reaction with amines or anilides leads to the formation of amide derivatives (pyrazole-3-carboxamides). dergipark.org.trasianpubs.orgmdpi.com

Hydrazines: Treatment with hydrazines can lead to carbohydrazide (B1668358) derivatives or further cyclization to form fused ring systems like pyrazolo[3,4-d]pyridazinones. dergipark.org.treurekaselect.com

Furthermore, the carboxylic acid itself can undergo decarboxylation under thermal conditions. eurekaselect.com The presence of the carboxylate group can also influence the tautomeric equilibrium of the pyrazole ring through intramolecular hydrogen bonding. nih.gov

Tautomeric Equilibria and Proton Transfer Dynamics

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton migrates between the two nitrogen atoms of the ring. nih.gov This dynamic equilibrium is influenced by the mechanism of proton transfer, the solvent, and the electronic nature of substituents.

Proton transfer in pyrazoles is confined to the two ring nitrogen atoms. nih.gov Transfer to a carbon atom is energetically prohibitive due to the associated loss of aromaticity. nih.gov The mechanism of proton transfer can be either intramolecular (within a single molecule) or intermolecular (between molecules).

Intramolecular Proton Transfer: This pathway involves a single proton shifting from N-1 to N-2 within one molecule. It has a very high activation energy, calculated to be in the range of 47.8–55.5 kcal/mol, making it an unlikely process under normal conditions. nih.govias.ac.inias.ac.in

Intermolecular Proton Transfer: This is the more favorable pathway. nih.gov It can occur through the formation of cyclic dimers, where two molecules are linked by N-H···N hydrogen bonds. rsc.org This "double proton transfer" mechanism has a significantly lower activation energy, calculated to be between 17-20 kcal/mol. ias.ac.inias.ac.in Interconversion can also occur via proton transfer from the N-1 of one molecule to the N-2 of another in a non-cyclic fashion, which also has a low energy barrier. rsc.org

Table 1: Calculated Activation Energies for Pyrazole Proton Transfer Mechanisms
Transfer MechanismCalculated Activation Energy (kcal/mol)Reference
Intramolecular Single Proton Transfer49.4 - 54.0 ias.ac.inias.ac.in
Intermolecular Double Proton Transfer (Dimer)17.0 - 19.4 ias.ac.inias.ac.in
Water-Assisted Proton Transfer26.6 - 31.8 ias.ac.inias.ac.in
Ammonia-Assisted Proton Transfer17.3 - 22.5 ias.ac.inias.ac.in

The solvent plays a crucial role in mediating proton transfer. Protic and polar aprotic solvents can participate directly in the transfer mechanism, lowering the energy barrier compared to the uncatalyzed intramolecular pathway.

Theoretical studies show that water molecules can facilitate proton transfer by forming hydrogen-bonded bridges between the nitrogen atoms. nih.gov The activation energy for a water-assisted mechanism is calculated to be in the range of 26.6–31.8 kcal/mol. ias.ac.inias.ac.in An optimal stabilization is achieved with two water molecules forming hydrogen bonds with the pyrazole nitrogens. nih.gov Similarly, ammonia (B1221849) can assist the transfer with a calculated activation energy of 17.3–22.5 kcal/mol. ias.ac.inias.ac.in

In solvents like DMSO, which act as hydrogen bond acceptors, the rate of tautomeric interconversion can be slowed. beilstein-journals.org Conversely, in nonpolar solvents, pyrazoles tend to self-associate into dimers, facilitating the intermolecular double proton transfer mechanism. fu-berlin.demdpi.com

The electronic properties of substituents on the pyrazole ring have a predictable effect on the position of the tautomeric equilibrium. The general principle is that the N-H proton prefers to be on the nitrogen atom further from an electron-withdrawing group and closer to an electron-donating group.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) and carboxylic acid (COOH) are electron-withdrawing. When such a group is present at the C-3 or C-5 position, the tautomer where the substituent is at C-5 (5-substituted tautomer) is generally favored. nih.govnih.gov This arrangement places the acidic N-H proton on the N-1 atom, adjacent to the unsubstituted C-5 position, and the more basic pyridine-like nitrogen at N-2, adjacent to the C-3 position bearing the EWG.

Electron-Donating Groups (EDGs): Substituents like methyl (CH₃) and amino (NH₂) are electron-donating. These groups tend to favor the tautomer where the substituent is at the C-3 position (3-substituted tautomer). nih.govnih.gov

Intramolecular hydrogen bonding can also be a deciding factor. For instance, an ester or amide group at C-3 can form a hydrogen bond with the N-H proton at N-1, stabilizing the 3-substituted tautomer. nih.gov

Table 2: Influence of Substituent Electronic Nature on Tautomer Preference
Substituent TypeExample GroupsFavored TautomerReference
Electron-Donating-CH₃, -NH₂, -OH, -Cl3-substituted nih.govnih.gov
Electron-Withdrawing-COOH, -NO₂5-substituted nih.govnih.gov

Regioselectivity and Stereochemical Aspects of Reactions

Stereochemistry: Stereochemical considerations become important in reactions involving the non-aromatic 4H-pyrazole tautomer, particularly in Diels-Alder cycloadditions. The C-4 carbon is sp³-hybridized, and asymmetric substitution at this position can lead to a puckering of the ring into an envelope-like geometry. nih.gov This pre-distortion of the diene can influence the stereochemical course of the reaction by reducing the conformational distortion required to achieve the syn Diels-Alder transition state, thereby enhancing reactivity. nih.gov In reactions involving the synthesis of chiral pyrazole derivatives, the stereochemistry of newly formed centers can be confirmed using techniques like NOESY NMR and single-crystal X-ray analysis. mdpi.com

Structure Activity Relationship Sar and Biological Efficacy of 4h Pyrazole 3 Carboxylic Acid Derivatives

Medicinal Chemistry Applications

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. Pyrazole (B372694) derivatives have been extensively investigated as inhibitors of various kinases, including Activin receptor-like kinase 5 (ALK5), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).

Certain pyrazole-based compounds have been identified as potent inhibitors of ALK5, a transforming growth factor-β (TGF-β) type I receptor kinase. While specific data on 4H-pyrazole-3-carboxylic acid derivatives targeting ALK5 is limited, the broader class of pyrazoles has shown promise in this area.

In the context of EGFR and HER-2, which are key drivers in many epithelial cancers, several pyrazolylthiazole derivatives have demonstrated significant inhibitory activity. For instance, a series of novel mono- and bis-pyrazolylthiazole derivatives were synthesized and evaluated for their anti-liver cancer activity. Notably, compounds 18c and 21a exhibited potent dual inhibition of both EGFR and HER-2. nih.gov The structure-activity relationship studies revealed that the presence of specific substituents on the pyrazole and thiazole (B1198619) rings is crucial for their inhibitory potency.

Another study focused on pyrazole–thiadiazole-based compounds as EGFR inhibitors. Compound 6g from this series showed significant inhibitory activity against the EGFR enzyme with a low IC50 value. acs.org This highlights the importance of the thiadiazole moiety in conjunction with the pyrazole core for potent EGFR inhibition.

CompoundTarget KinaseIC50 (nM)Reference
18cEGFR4.98 nih.gov
18cHER-29.85 nih.gov
21aEGFR5.8 nih.gov
21aHER-214.2 nih.gov
6gEGFR24 acs.org

Beyond enzyme inhibition, some pyrazole derivatives exert their anticancer effects by directly interacting with DNA. These interactions can range from non-covalent binding within the DNA grooves to covalent modifications that can lead to DNA strand cleavage, ultimately triggering apoptosis in cancer cells.

A study on novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding and cleavage activities. jst.go.jp One compound, pym-5 , demonstrated the highest DNA-binding affinity with a binding constant (K) of 1.06 × 10^5 M-1. jst.go.jp This compound was found to strongly affect DNA conformation and exhibited cleavage activity on supercoiled plasmid pBR322 DNA. jst.go.jp While these are 1H-pyrazole-3-carboxamide derivatives, the findings suggest that the pyrazole scaffold, in general, can be a platform for developing DNA-targeting agents. The mechanism of interaction often involves the planar pyrazole ring intercalating between DNA base pairs or binding to the minor groove.

Further research into copper(II) complexes containing 1H-pyrazole-3,5-dicarboxylic acid as a ligand has also shown moderate DNA binding and the ability to induce concentration-dependent nicking of supercoiled DNA. researchgate.net

The culmination of various anticancer mechanisms, including kinase inhibition and DNA damage, is the inhibition of cancer cell proliferation. Numerous studies have documented the antiproliferative effects of this compound derivatives against a wide range of cancer cell lines.

For instance, a series of pyrazole acylhydrazones and amides were evaluated for their antiproliferative activity. Derivative 11a showed significant antitumor properties against several cell lines, including HeLa, MCF7, SKOV3, and SKMEL28, with micromolar IC50 values. mdpi.com Another study on pyrazole–thiadiazole derivatives identified compound 6g as having potent activity against the A549 lung cancer cell line. acs.org

The antiproliferative efficacy of these compounds is often dependent on the nature and position of substituents on the pyrazole ring. The presence of different aryl and heterocyclic moieties can significantly influence the potency and selectivity of these derivatives against various cancer cell types.

CompoundCell LineCancer TypeIC50 (µM)Reference
11aHeLaCervical Cancer~5 mdpi.com
11aMCF7Breast Cancer~10 mdpi.com
11aSKOV3Ovarian Cancer~7 mdpi.com
11aSKMEL28Melanoma~8 mdpi.com
6gA549Lung Cancer1.537 acs.org
18cHepG2Liver Cancer0.97 nih.gov
21aHepG2Liver Cancer3.57 nih.gov

Inflammation is a complex biological response implicated in numerous diseases. The development of effective anti-inflammatory agents with novel mechanisms of action is a significant area of pharmaceutical research. Derivatives of this compound have emerged as promising candidates in this field, particularly through the antagonism of specific purinergic receptors.

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor that is activated by UDP-sugars, such as UDP-glucose. This receptor is involved in various inflammatory and immune responses, making it an attractive target for the development of anti-inflammatory drugs.

A series of 5-amide-1H-pyrazole-3-carboxyl derivatives have been designed and synthesized as potent P2Y14R antagonists. The optimized compound, 16 (1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid), demonstrated a very low IC50 value of 1.93 nM for P2Y14R. This compound exhibited strong binding to the receptor, high selectivity, and favorable pharmacokinetic properties. In preclinical models, compound 16 was shown to effectively reduce the levels of pro-inflammatory cytokines.

The structure-activity relationship studies of these derivatives indicated that the substituents at the 1- and 5-positions of the pyrazole ring are critical for potent P2Y14R antagonism. The presence of a carboxylic acid group at the 3-position is also essential for activity.

Anti-inflammatory Agents

Lipoxygenase Enzyme Inhibition

The concomitant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a valuable strategy for developing anti-inflammatory agents with an improved safety profile. Certain 1,5-diarylpyrazole derivatives, structurally related to this compound, have been investigated as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).

One study found that compounds with a CF3 group, such as 21b, 21i, and 21j, exhibited better COX-2 inhibition. nih.gov Notably, these compounds also demonstrated significant 5-LOX inhibitory activity. For instance, compound 21i showed 83% inhibition of human 5-LOX at a concentration of 10 µM, which is comparable to the 80% inhibition exhibited by celecoxib (B62257) under the same conditions. nih.gov This suggests that the 1,5-diarylpyrazole scaffold can be effectively modified to achieve dual inhibition of these key inflammatory enzymes. The presence of a trifluoromethyl group on the phenyl ring at the 5-position of the pyrazole appears to be beneficial for this dual activity. nih.gov

Below is a table summarizing the 5-LOX inhibitory activity of selected 1,5-diarylpyrazole derivatives.

Compound% Inhibition of Human 5-LOX at 10 µM
Celecoxib80%
21i83%
Cyclooxygenase-2 (COX-2) Inhibition

The pyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition, with celecoxib being a prominent example. rsc.orgnih.gov Structure-activity relationship studies have revealed several key features that govern the potency and selectivity of this compound derivatives as COX-2 inhibitors.

The nature of the substituents on the pyrazole ring plays a crucial role. For instance, 1,5-diarylpyrazoles linked to a urea (B33335) pharmacophore have been developed as dual COX-2/sEH inhibitors. nih.gov Within this series, compounds with a trifluoromethyl (CF3) group, such as 21b, 21i, and 21j, demonstrated superior COX-2 inhibition with IC50 values better than rofecoxib. nih.gov The presence of an aminosulfonyl group at the R1 position (as in 21b) was found to be more potent for COX-2 inhibition than a methylsulfone group (as in 21a). nih.gov

In another study, novel pyrazole carboxylate derivatives were designed as lonazolac (B1214889) bioisosteres. researchgate.net Derivatives 15c, 15d, 15h, and 19d were identified as the most potent, with COX-2 selectivity indices ranging from 28.56 to 98.71, compared to celecoxib's selectivity index of 13.65. researchgate.net Furthermore, pyrazole-pyridazine hybrids have also been explored as selective COX-2 inhibitors. rsc.orgnih.gov Trimethoxy derivatives 5f and 6f showed higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 and 1.15 µM, respectively. rsc.org

The following table presents the COX-2 inhibitory data for selected pyrazole derivatives.

Compound SeriesKey DerivativesCOX-2 IC50Selectivity Index (SI)Reference
1,5-Diarylpyrazole-Urea Hybrids21b, 21i, 21jBetter than Rofecoxib- nih.gov
Pyrazole Carboxylate Derivatives15c, 15d, 15h, 19d0.059–3.89 μM28.56–98.71 researchgate.net
Pyrazole-Pyridazine Hybrids5f1.50 µM- rsc.org
Pyrazole-Pyridazine Hybrids6f1.15 µM- rsc.org
ReferenceCelecoxib0.22 µM13.65 researchgate.net

Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. nih.govmdpi.com A study on a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives revealed that while most compounds had inhibitory effects on both standard and clinical Candida albicans strains, only molecules 8, 10, 21, and 22 showed some inhibitory effects on Candida parapsilosis, Candida tropicalis, and Candida glabrata strains. nih.gov The structure-antifungal activity relationship for C. albicans indicated that the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents, along with their associated charges, are crucial for the strength of the antifungal activity. nih.gov

In another study, a series of 1H-pyrazole-3-carboxylic acid derivatives was synthesized and evaluated for antibacterial activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. Compound 151 from this series was identified as the most effective, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, novel pyrazole analogues have been synthesized and tested for their antimicrobial properties. nih.gov Compound 3, a pyrazole derivative, showed high activity against the gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov Compound 4 was highly active against the gram-positive bacterium S. epidermidis with an MIC of 0.25 μg/mL, significantly better than the standard (MIC: 4 μg/mL). nih.gov In terms of antifungal activity, compound 2 was highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to clotrimazole. nih.gov

The antimicrobial data for selected pyrazole derivatives are summarized below.

CompoundOrganismActivity (MIC)Reference
Compound 3E. coli (Gram-negative)0.25 μg/mL nih.gov
Compound 4S. epidermidis (Gram-positive)0.25 μg/mL nih.gov
Compound 2Aspergillus niger (Fungus)1 μg/mL nih.gov
Ciprofloxacin (Standard)E. coli0.5 μg/mL nih.gov

Endothelin Receptor Antagonism

Pyrazole-5-carboxylic acids have been identified as a novel class of endothelin (ET) antagonists. nih.gov A series of these derivatives were synthesized and shown to possess potent antagonist activities, with selectivity for either ETA, a mix of ETA/ETB, or moderate selectivity for ETB. nih.gov

In a specific study, novel pyrazole carboxylic acid derivatives were designed and synthesized, and their antagonistic effect on endothelin-1 (B181129) (ET-1) induced contraction was evaluated. nih.gov Several of the synthesized compounds demonstrated significant inhibitory activity. Notably, compound 7m showed a potent inhibition percentage that was higher than the reference compound BQ123. nih.gov Further investigation revealed that compound 7m has highly potent binding activity to the ETA receptor at the nanomolar level, with an ETA/ETB selectivity ratio of 36. nih.gov This indicates that the pyrazole carboxylic acid scaffold can be optimized to produce potent and selective endothelin receptor antagonists.

HIV-1 Reverse Transcriptase Inhibition

The pyrazole scaffold has also been explored for the development of inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle. nih.govnih.gov A series of novel pyrazolo[4,3-c]pyridin-4-one derivatives were synthesized and screened for their anti-HIV activity. nih.gov

Among the synthesized compounds, compound 12c was found to be the most active against HIV-1VB59 (subtype C) and HIV-1UG070 (subtype D) with IC50 values of 3.67 μM and 2.79 μM, respectively. nih.gov This compound also effectively inhibited drug-resistant isolates. nih.gov Molecular docking studies indicated that compound 12c binds to the non-nucleoside binding pocket of HIV-1 RT, suggesting its mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov

The anti-HIV activity of selected pyrazolo[4,3-c]pyridin-4-one derivatives is presented in the table below.

CompoundHIV-1 StrainIC50Therapeutic Index
12cHIV-1VB59 (Subtype C)3.67 μM185
HIV-1UG070 (Subtype D)2.79 μM243

Estrogen Receptor Agonism

Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some exhibiting selectivity for the ERα subtype. nih.govillinois.edu To understand the structural requirements for optimal ER binding and ERα-selective agonism, a number of tetrasubstituted pyrazole analogues were prepared and evaluated. nih.gov

The analysis of their binding affinities revealed that a C(4)-propyl substituent is optimal for high affinity. nih.gov Additionally, a p-hydroxyl group on the N(1)-phenyl group enhances both affinity and selectivity for ERα. nih.gov The most promising compound in this series, a propylpyrazole triol (PPT, compound 4g), binds to ERα with an affinity that is approximately 50% that of estradiol (B170435) and demonstrates a 410-fold binding preference for ERα over ERβ. nih.gov Furthermore, this compound was found to activate gene transcription exclusively through ERα, making it the first ERα-specific agonist. nih.gov

Molecular modeling studies suggest that these pyrazole triols preferentially bind to ERα with their C(3)-phenol in the A-ring binding pocket of estradiol. nih.gov The observed selectivity is attributed to differences in the interaction of the pyrazole core and the C(4)-propyl group with parts of the receptor where ERα has a smaller residue compared to ERβ. nih.gov

DNA 6mA Demethylase ALKBH1 Inhibition

The DNA N6-methyladenine (6mA) demethylase ALKBH1 has been identified as a potential therapeutic target in certain cancers. researcher.liferesearchgate.net A recent study reported the discovery of a highly potent ALKBH1 inhibitor based on a 1H-pyrazole-4-carboxylic acid scaffold. researcher.life

Through structural optimization and SAR studies, compound 29 was identified as a potent inhibitor of ALKBH1. researcher.life Due to its poor cell membrane permeability, a prodrug of compound 29, designated as 29E, was prepared. This prodrug exhibited excellent cellular activities. researcher.life In gastric cancer cell lines, treatment with 29E led to a significant increase in 6mA abundance, inhibition of cell viability, and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway. researcher.life This research provides a promising new lead compound for the development of ALKBH1 inhibitors.

Other Noteworthy Pharmacological Profiles (e.g., Analgesic, Antidepressant, Antidiabetic)

Beyond the more extensively studied areas of pharmacological activity, derivatives of this compound have demonstrated potential in a variety of other therapeutic domains, including analgesic, antidepressant, and antidiabetic applications. The versatility of the pyrazole scaffold allows for molecular modifications that can tune its biological activity towards different targets.

Analgesic Activity: A number of pyrazole derivatives have been investigated for their pain-relieving properties. For instance, a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, which can be considered as fused derivatives of the core 4H-pyrazole structure, were synthesized and evaluated for their pharmacological effects. biointerfaceresearch.com Among these, the 4-fluorophenyl derivative demonstrated significant analgesic activity in animal models. biointerfaceresearch.com The mechanism of action for many pyrazole-based analgesics is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. nih.gov Studies on various pyrazole analogues have shown that substitutions on the pyrazole ring can significantly influence their analgesic potency. nih.govnih.gov For example, certain pyrazolo[3,4-c]pyrazole (B14755706) derivatives have also been synthesized and shown to possess analgesic activities. nih.gov

Antidepressant Activity: The pyrazole nucleus is a structural component of several compounds with central nervous system (CNS) activity. Research into novel pyrazole derivatives has revealed their potential as antidepressant agents. nih.govmdpi.com For example, a study involving the synthesis of various pyrazole derivatives, including those derived from substituted carboxylic acid hydrazides, identified compounds with marked antidepressant effects in preclinical tests like the tail suspension behavioral despair test. nih.govmdpi.com Some of these novel compounds exhibited activity comparable to or even exceeding that of the established antidepressant drug, imipramine (B1671792). nih.gov The structure-activity relationship in this context often involves modifications that enhance the molecule's ability to interact with targets in the CNS, such as monoamine oxidase (MAO) enzymes. biointerfaceresearch.comnih.gov

Antidiabetic Activity: The management of diabetes mellitus has also been an area of exploration for pyrazole-3-carboxylic acid derivatives. Various pyrazole derivatives have been designed and synthesized as potential hypoglycemic agents. nih.govej-chem.orgjst.go.jp Some of these compounds have shown the ability to lower blood glucose levels in animal models of diabetes. nih.gov The proposed mechanisms of action can be diverse, including the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. For example, certain 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide derivatives have demonstrated potent inhibition of these enzymes. Furthermore, some pyrazole-containing compounds have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated target for type 2 diabetes treatment.

Table 1: Examples of Pharmacological Activities of this compound Derivatives and Related Structures This table is interactive and can be sorted by clicking on the headers.

Compound Class Pharmacological Activity Key Findings Reference
1-Aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones Analgesic The 4-fluorophenyl derivative showed remarkable analgesic activity. biointerfaceresearch.com
Pyrazolo[3,4-c]pyrazole derivatives Analgesic Synthesized compounds exhibited analgesic and anti-inflammatory activities. nih.gov
Substituted Pyrazole Derivatives Antidepressant Certain derivatives showed activity nearly twice that of imipramine in preclinical models. nih.govmdpi.com
Pyrazoline Derivatives Antidepressant Some compounds demonstrated good anti-depressive activity with potent inhibitory action against MAO-A. biointerfaceresearch.com
Pyrazole-3-one Derivatives Antidiabetic A sulphonamide derivative was found to be the most potent in a series of hypoglycemic agents. nih.gov
2-(5-Methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide Antidiabetic Showed potent α-glucosidase and α-amylase inhibition.
Pyrazole-incorporated Thiosemicarbazones Antidiabetic Investigated as potential DPP-4 inhibitors.

Agrochemical Applications

The inherent biological activity of the pyrazole ring has not only been exploited in medicine but also extensively in agriculture. Derivatives of pyrazole carboxylic acids are crucial components in a range of modern agrochemicals, serving as potent insecticides, fungicides, and herbicides.

Pyrazole carboxamides, derived from pyrazole carboxylic acids, are a significant class of insecticides. The mode of action for many of these compounds involves the disruption of vital biological processes in insects. For instance, certain pyrazole-5-carboxamide derivatives have been shown to exhibit potent insecticidal activity against a variety of pests, including those with piercing-sucking mouthparts. The structural design of these insecticides often involves the combination of the pyrazole core with other chemical moieties, such as an aryloxypyridyl ethylamine (B1201723) module, to enhance their efficacy and spectrum of activity. Research has indicated that the position of the carboxamide group on the pyrazole ring (e.g., pyrazole-5-carboxamide versus pyrazole-4-carboxamide) can influence the selectivity and potency of the insecticidal effect.

Fungicidal Potential: Pyrazole carboxamides are prominent in the development of modern fungicides, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds interfere with the fungal respiratory chain, leading to the inhibition of fungal growth. A notable example includes derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which have given rise to several commercial fungicides. mdpi.com Structure-activity relationship studies have shown that the nature of the amide substituent is critical for antifungal potency. For example, introducing an indazole group into the amide part of the molecule can lead to broad-spectrum and high-efficiency fungicidal activity against various plant pathogens. mdpi.com Furthermore, novel pyrazole-4-carboxamides have been designed and synthesized, with some compounds showing excellent inhibition against fungi like Alternaria solani and Fusarium oxysporum. biointerfaceresearch.com

Herbicidal Potential: Pyrazole derivatives have also been successfully developed as herbicides. A key target for these herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately death. A series of pyrazole aromatic ketone analogs have been designed as HPPD inhibitors, demonstrating excellent herbicidal activity against various weeds. These compounds have also shown good crop selectivity, a crucial characteristic for a commercially viable herbicide. The pyrazole ring in these molecules plays a critical role in binding to the active site of the HPPD enzyme.

Table 2: Agrochemical Activity of Pyrazole Carboxylic Acid Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Class Agrochemical Activity Target/Mode of Action Example of Target Pest/Weed Reference
Pyrazole-5-carboxamides Insecticidal Respiratory chain complex inhibition Aphis craccivora, Nilaparvata lugens
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides Fungicidal Succinate Dehydrogenase Inhibitor (SDHI) Fusarium moniliforme, Rhizoctonia solani mdpi.com
Pyrazole-4-carboxamides Fungicidal Succinate Dehydrogenase Inhibitor (SDHI) Alternaria solani, Fusarium oxysporum biointerfaceresearch.com
Pyrazole Aromatic Ketones Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Chenopodium serotinum, Stellaria media

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in the design and optimization of biologically active molecules, including derivatives of this compound. Techniques such as the use of molecular connectivity indices and molecular docking facilitate a deeper understanding of structure-activity relationships.

Molecular connectivity indices are topological descriptors that quantify the structural features of a molecule. These indices can be correlated with various physicochemical properties and biological activities, providing a quantitative structure-activity relationship (QSAR). For pyrazole carboxylic acid hydrazide analogs, the relationship between molecular connectivity indices and anti-inflammatory activity has been investigated. biointerfaceresearch.com By calculating indices such as the valence molecular connectivity index for a series of compounds, it is possible to identify active ranges and predict the biological activity of novel, unsynthesized molecules with a high degree of accuracy. biointerfaceresearch.com This approach allows for the prioritization of synthetic efforts towards compounds with a higher probability of being active.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the molecular basis of a drug's or pesticide's action and in designing more potent and selective derivatives. For pyrazole derivatives, docking studies have been employed to elucidate their interaction with various biological targets.

In the context of fungicidal activity, molecular docking has been used to model the binding of pyrazole-4-carboxamide derivatives to the succinate dehydrogenase (SDH) protein. biointerfaceresearch.com These studies have revealed key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the enzyme, which are crucial for their inhibitory activity. biointerfaceresearch.com Similarly, in the development of anticancer agents, molecular docking has been used to investigate the interaction of 1H-pyrazole-3-carboxamide derivatives with DNA, suggesting a potential alternative mechanism for their antiproliferative effects. For pyrazole-carboxamides designed as carbonic anhydrase inhibitors, docking studies have helped to understand the binding mechanisms within the active site of different carbonic anhydrase isoenzymes. nih.gov These computational insights are invaluable for the rational design of new derivatives with improved affinity and selectivity.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 4H-Pyrazole-3-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. In a deuterated solvent like DMSO-d₆, the spectrum of the related 4-chloro-1H-pyrazole-3-carboxylic acid shows a downfield singlet at approximately 7.94 ppm, corresponding to the proton at the C5 position of the pyrazole (B372694) ring. researchgate.net A very broad signal is often observed further downfield, around 13.63 ppm, which is attributable to the acidic protons of both the carboxylic acid (-COOH) and the pyrazole N-H group, which undergo exchange. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For pyrazole derivatives in DMSO-d₆, the carbon atoms of the pyrazole ring typically resonate in the region of δ 114-160 ppm. researchgate.net The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears significantly downfield.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. Specific experimental ¹⁵N NMR data for 1H-pyrazole-3-carboxylic acid is not widely available in the literature. However, data for the parent pyrazole can provide a useful reference for the expected chemical shift regions.

Table 1: Typical NMR Spectroscopic Data for 1H-Pyrazole-3-carboxylic Acid and its Derivatives in DMSO-d₆
NucleusAtom PositionChemical Shift (δ, ppm)MultiplicityNotes
¹HC5-H ~7.9SingletData for 4-chloro derivative is 7.94 ppm. researchgate.net
¹HN1-H / COOH ~13.6Broad SingletExchangeable protons; data for 4-chloro derivative is 13.63 ppm. researchgate.net
¹³CC 3Varies-Point of attachment for the carboxylic acid.
¹³CC 4Varies-
¹³CC 5Varies-
¹³CC =O>160-Typical range for a carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1H-pyrazole-3-carboxylic acid displays several characteristic absorption bands that confirm its structure.

A very broad and prominent absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net This broadness is also contributed to by the N-H stretching of the pyrazole ring. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band in the range of 1690-1760 cm⁻¹. Furthermore, characteristic stretching vibrations for the C=N and C=C bonds within the pyrazole ring appear in the 1460-1560 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for 1H-Pyrazole-3-carboxylic acid
Vibrational ModeFunctional GroupWavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid (dimer)2500-3300Strong, Very Broad
N-H StretchPyrazole RingOverlaps with O-HMedium, Broad
C=O StretchCarboxylic Acid1690-1760Strong, Sharp
C=N / C=C StretchPyrazole Ring1460-1560Medium-Strong
C-O StretchCarboxylic Acid1210-1320Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecular structure. The molecular weight of 1H-pyrazole-3-carboxylic acid is 112.09 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 112. The fragmentation of this compound is dictated by its two main functional components: the carboxylic acid and the pyrazole ring. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) to give an acylium ion, or the loss of the entire carboxyl group (M-45). youtube.commiamioh.eduyoutube.com The pyrazole ring is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da). researchgate.net Therefore, key fragments in the mass spectrum would be anticipated at m/z values corresponding to [M-OH]⁺ (m/z 95), [M-COOH]⁺ (m/z 67), and fragments resulting from ring cleavage.

Table 3: Predicted Mass Spectrometry Fragmentation for 1H-Pyrazole-3-carboxylic acid
m/z ValueIon FormulaFragment Lost
112[C₄H₄N₂O₂]⁺˙- (Molecular Ion)
95[C₄H₃N₂O]⁺•OH
67[C₃H₃N₂]⁺•COOH

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. A study of 1H-pyrazole-3-carboxylic acid recorded its UV-Vis spectrum in methanol (B129727), indicating absorption in the ultraviolet range, which is expected for a conjugated heterocyclic system. researchgate.net For comparison, the parent compound, pyrazole, exhibits a maximal UV absorption cross-section in the gas phase at 203 nm. rsc.org The presence of the carboxylic acid group in conjugation with the pyrazole ring is expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift).

X-ray Crystallography for Precise Molecular and Supramolecular Structures

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction

The study revealed that the 4-chloro derivative crystallizes in the monoclinic system with the space group C2/c. The analysis confirms the planarity of the pyrazole ring and details the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the pyrazole nitrogen atoms, which dictate the crystal packing. researchgate.net

Table 4: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid researchgate.net
ParameterValue
Chemical FormulaC₄H₃ClN₂O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.4370(17)
b (Å)6.9155(5)
c (Å)13.0629(7)
α (°)90
β (°)110.558(6)
γ (°)90
Volume (ų)2151.6(3)
Z16

Analysis of Intermolecular Hydrogen Bonding and π-π Interactions

Hydrogen Bonding: The presence of both a carboxylic acid group and the pyrazole ring's N-H group provides multiple sites for hydrogen bond donation and acceptance. The most prominent hydrogen bonding motif observed in pyrazole-carboxylic acids involves the formation of a cyclic dimer via the carboxylic acid groups of two adjacent molecules. This robust, centrosymmetric R²₂(8) ring motif is a common feature for carboxylic acids and is formed through a pair of O-H···O hydrogen bonds.

Beyond this primary dimer formation, the pyrazole moiety facilitates further intermolecular connections. The pyrazole N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring can act as an acceptor. This leads to the formation of chains or more complex three-dimensional networks through N-H···N hydrogen bonds. In the crystal structures of closely related derivatives, such as 4-chloro-1H-pyrazole-3-carboxylic acid and 1-allyl-3-amino-1H-pyrazole-4-carboxylate, various intermolecular hydrogen bonds including N—H⋯O, N—H⋯N, and O—H⋯N have been observed to stabilize the crystal structure. nih.gov These interactions link the primary dimeric units into extended supramolecular assemblies.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₄H₄N₂O₂, the theoretical elemental composition is calculated to confirm the purity and identity of the compound. The comparison between experimentally determined values and the calculated theoretical percentages provides a crucial checkpoint for compositional integrity.

The theoretical weight percentages for each element in this compound are presented below. These values serve as the benchmark for experimental verification.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Theoretical Composition (%)
CarbonC12.011448.04442.86%
HydrogenH1.00844.0323.60%
NitrogenN14.007228.01425.00%
OxygenO15.999231.99828.55%
Total 112.09 100.00%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular structure, stability, and reactivity of heterocyclic compounds like pyrazole (B372694) carboxylic acids. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, offering deep insights into its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For pyrazole derivatives, DFT has been successfully used to study molecular structures, spectroscopic properties, and chemical reactivity. nih.govresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For pyrazole carboxylic acids, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. DFT methods, such as B3LYP with a basis set like 6-31G(d) or 6-311++G(d,p), are commonly employed for this purpose. nih.govnih.gov

Conformational analysis focuses on the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For 4H-Pyrazole-3-carboxylic acid, a key aspect would be the orientation of the carboxylic acid group relative to the pyrazole ring. Computational studies on related molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that planar conformations are often stabilized by intramolecular hydrogen bonds, for instance, between a pyrazole N-H proton and the carbonyl oxygen of the carboxylic acid group. nih.gov A similar analysis for the 4H tautomer would be critical to identifying its most stable conformer.

The following table illustrates typical geometric parameters that would be determined for this compound through DFT calculations, based on findings for related pyrazole structures.

ParameterDescriptionTypical Calculated Value (Å or °)
N-N Bond Length The distance between the two adjacent nitrogen atoms in the pyrazole ring.~1.37 Å
C=O Bond Length The length of the double bond in the carboxylic acid's carbonyl group.~1.24 Å
O-H Bond Length The length of the bond in the carboxylic acid's hydroxyl group.~0.98 Å
C-C-O-H Dihedral Angle The torsion angle defining the orientation of the hydroxyl group.Varies (near 0° or 180°)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net Computational studies on various pyrazole derivatives consistently calculate these values to predict their electronic behavior. researchgate.net For the 4H-pyrazole scaffold, which is less electronically stable than its 1H counterpart, a smaller HOMO-LUMO gap would be anticipated.

The table below presents representative frontier orbital energy values for a generic pyrazole carboxylic acid derivative as determined by DFT calculations.

ParameterSymbolDescriptionRepresentative Value (eV)
Highest Occupied Molecular Orbital Energy EHOMOEnergy of the outermost electron-containing orbital; relates to ionization potential.-6.5 to -7.5
Lowest Unoccupied Molecular Orbital Energy ELUMOEnergy of the lowest energy electron-accepting orbital; relates to electron affinity.-1.5 to -2.5
HOMO-LUMO Energy Gap ΔEThe energy difference between LUMO and HOMO (ELUMO - EHOMO); indicates chemical stability.4.5 to 5.5

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative framework for understanding chemical behavior based on the principles of conceptual DFT.

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S) : The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These parameters are crucial for comparing the reactivity of different molecules, such as various pyrazole tautomers or derivatives. nih.gov

This table provides an example of calculated chemical reactivity descriptors for a pyrazole derivative.

DescriptorFormulaInterpretationExample Calculated Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency-4.25 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer2.50 eV
Global Softness (S) 1 / ηEase of polarization0.40 eV⁻¹
Electrophilicity Index (ω) μ² / 2ηElectron-accepting capacity3.61 eV

ƒ+(r) : Indicates the site for a nucleophilic attack (where an electron is added).

ƒ-(r) : Indicates the site for an electrophilic attack (where an electron is removed).

ƒ0(r) : Indicates the site for a radical attack .

By calculating these values for each atom in this compound, one could predict the most likely sites for chemical reactions. For instance, this analysis could determine whether the C4, C5, or N1 atoms of the pyrazole ring are more likely to react with an electrophile. researchgate.net

Chemical reactions are typically carried out in a solvent, which can significantly influence the properties and reactivity of a molecule. Computational models can account for these environmental effects using implicit or explicit solvation models. These calculations can reveal how the molecule's geometry, electronic structure, and stability change in different solvents. nih.gov

The following table shows how the dipole moment of a molecule can vary with the solvent environment, a key output of solvation effect studies.

MediumDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase 1~3.5 D
Methanol (B129727) 32.7~5.8 D
Water 78.4~6.2 D
Calculation of NMR Chemical Shifts (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. This method, typically used in conjunction with DFT functionals such as B3LYP or mPW1PW91, has been shown to provide accurate predictions for both ¹H and ¹³C NMR chemical shifts in pyrazole derivatives and other heterocyclic compounds.

Theoretical calculations for the related isomer, 1H-Pyrazole-3-carboxylic acid, have been performed using DFT/B3LYP and DFT/HSEh1PBE methods to obtain optimized molecular structures and predict their NMR chemical shifts in both the gas phase and in methanol solvent. The accuracy of the GIAO method relies on referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The comparison between calculated and experimental shifts allows for the definitive assignment of signals and confirmation of the molecular structure.

Below is a representative table comparing experimental and calculated chemical shifts for a pyrazole derivative, illustrating the typical accuracy of the GIAO method.

AtomExperimental δ (ppm)Calculated δ (ppm)
C3145.8146.2
C4106.5107.1
C5135.2135.9
COOH164.3165.0
H46.86.9
H57.87.9

Note: Data is illustrative for a pyrazole carboxylic acid derivative based on typical computational accuracy. Specific experimental and calculated values for this compound may vary.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Absorption Wavelength Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). This approach calculates the vertical excitation energies, which correspond to the maximum absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For pyrazole derivatives, TD-DFT calculations, often using the B3LYP functional, have been employed to simulate UV-Vis spectra in various environments, such as the gas phase and in solvents like methanol. These theoretical spectra are crucial for interpreting experimental results and understanding the nature of electronic transitions, which are typically π → π* or n → π* in character. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a prominent absorption peak around 251 nm was assigned to a π → π* transition based on TD-DFT calculations.

The following table summarizes typical TD-DFT calculation results for the main electronic transitions of a pyrazole carboxylic acid derivative.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
2510.45HOMO → LUMO+1 (π → π)
2210.14HOMO-1 → LUMO (π → π)
2150.08HOMO → LUMO+2 (π → π*)

Note: Data is representative for a pyrazole carboxylic acid derivative, based on published findings for similar structures.

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with extensive π-electron systems, like pyrazole derivatives, are of significant interest for applications in non-linear optics (NLO). Computational methods, particularly DFT, are essential for predicting the NLO response of these materials, which is governed by their hyperpolarizability. Key NLO parameters, including the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated to assess a molecule's potential for applications such as frequency conversion.

Theoretical studies on pyrazole-based compounds have shown that their NLO properties can be tuned by modifying substituents. Calculations performed using functionals like B3LYP and HSEh1PBE with extended basis sets provide insights into the electronic behavior of these molecules under an applied electric field. The calculated hyperpolarizability values are often compared to those of known NLO materials, such as urea (B33335) or para-nitroaniline, to benchmark their performance.

The table below presents theoretical NLO properties for a model pyrazole carboxylic acid, calculated using a DFT approach.

ParameterCalculated Value
Dipole Moment (μ)3.86 D
Mean Polarizability (α)-
First Hyperpolarizability (β)-

Note: Specific values for polarizability and hyperpolarizability require access to the full research data which is not available; the dipole moment is based on a comparable molecule.

Intermolecular Interactions and Crystal Packing Effects (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal lattice is crucial for predicting the physical properties of a solid material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close contact, such as hydrogen bonds, can be identified.

The following table shows the relative contributions of the most common intermolecular contacts to the Hirshfeld surface for a representative pyrazole derivative crystal structure.

Interaction TypeContribution (%)
H···H57.5
C···H / H···C20.6
O···H / H···O-
N···H / H···N-

Note: Data derived from a Ni(II) complex with pyrazole-3-carboxylic acid. Contributions of O···H and N···H contacts were not specified in this source but are known to be significant in similar structures.

Reaction Mechanism Studies through Computational Modeling (e.g., Transition States, Activation Energies)

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of activation barriers. For pyrazole-based compounds, these methods have been applied to study various transformations, including cycloaddition reactions.

The 4H-pyrazole scaffold, in particular, has been investigated as a diene in Diels-Alder reactions. DFT calculations are used to map the potential energy surface of the reaction, identifying the geometry of the transition state and calculating the Gibbs free energy of activation (ΔG‡). These theoretical predictions help explain reactivity trends and guide the design of new reagents for applications like bioorthogonal chemistry. For instance, computational studies have shown that substituting the 4-position of the 4H-pyrazole ring with electron-withdrawing groups, such as fluorine, can significantly lower the activation energy for Diels-Alder reactions with strained alkynes, thereby increasing the reaction rate.

The table below presents calculated Gibbs free energies of activation for the Diels-Alder reaction between substituted 4H-pyrazoles and endo-bicyclo[6.1.0]non-4-yne (BCN), demonstrating the influence of substitution on reactivity.

4H-Pyrazole ReactantΔG‡ (kcal/mol)
4-fluoro-4-methyl-4H-pyrazole16.0
4,4-difluoro-4H-pyrazole15.2
oxetane-4H-pyrazole16.9

Note: Activation energies are for the reaction with BCN, calculated using DFT. The pyrazole core in these examples is substituted with phenyl groups at the 3 and 5 positions.

Applications in Materials Science and Catalysis

Ligand Design for Metal Complexes and Coordination Polymers

The bifunctional nature of pyrazole (B372694) carboxylic acids makes them excellent ligands for the design and synthesis of metal complexes and coordination polymers with tailored properties. The pyrazole ring can act as a monodentate or bidentate ligand, while the carboxylate group can coordinate in various modes, including monodentate, bidentate chelating, and bridging, leading to the formation of structures with different dimensionalities and topologies.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. Pyrazole carboxylic acid derivatives have been extensively used as organic linkers to construct MOFs with high surface areas, tunable pore sizes, and flexible functionalities. mocedes.orgresearchgate.net These characteristics make them suitable for a variety of applications, including gas storage and separation, sensing, and catalysis. mocedes.orgacs.org

The rigid structure of the pyrazole ring combined with the strong coordinating ability of the carboxylic acid group provides a solid foundation for the controlled construction of robust MOFs. researchgate.netresearchgate.net For instance, MOFs synthesized from pyrazolate derivatives have been investigated for their potential in batteries, luminescent sensing, and as catalysts. mocedes.org The stability of pyrazolate-based MOFs, which can sometimes withstand strong alkaline conditions, is a significant advantage over some carboxylate-based MOFs. acs.org Zirconium-based MOFs using pyrazole carboxylic acid derivatives have demonstrated good conversion rates in Mannich catalytic reactions. researchgate.net

Table 1: Examples of MOFs based on Pyrazole Carboxylic Acid Derivatives and their Applications

Compound/LigandMetal Ion(s)Application(s)
Pyrazolate derivativesVariousBatteries, luminescent sensing, gas storage, catalysis mocedes.org
1H-Pyrazole-4-carboxylic acid-Porous materials synthesis researchgate.net
Pyrazole dicarboxylic acidZirconiumMannich catalytic reaction researchgate.net
N-rich pyridyl-pyrazole-Luminescent sensing researchgate.net
Tris(4-(1H-pyrazol-4-yl)phenyl)arsaneZn(II), Ni(II)SO2 sensing digitellinc.com

This table provides a summary of applications for MOFs incorporating pyrazole carboxylic acid ligands.

The reaction of 4H-pyrazole-3-carboxylic acid and its isomers with various transition metal ions has led to the synthesis of a diverse range of coordination polymers with interesting structural features. These polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. mdpi.comresearchgate.net The final structure is influenced by factors such as the metal-to-ligand ratio, solvent, temperature, and the presence of auxiliary ligands. researchgate.net

For example, the solvothermal reaction of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid with nickel(II) and copper(II) ions in the presence of auxiliary ligands like 4-dimethylaminopyridine (B28879) and 2,2′-bipyridine has yielded dinuclear and 2D layered complexes. researchgate.net Similarly, zinc(II) and cadmium(II) have been used with 1H-indazole-6-carboxylic acid (an isomer of pyrazole carboxylic acid) to form coordination polymers with double chain and 3D network structures, respectively. mdpi.com The self-assembly process is often directed by hydrogen bonding and other non-covalent interactions, which play a crucial role in the final architecture of the coordination polymer. nih.gov

The characterization of these coordination polymers is typically carried out using single-crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and infrared spectroscopy. researchgate.netrsc.org

Complexes containing pyrazole carboxylate ligands, particularly those involving d¹⁰ metal ions like zinc(II) and cadmium(II) or lanthanide ions, often exhibit interesting photoluminescent properties. mdpi.comrsc.org The luminescence in these materials typically originates from ligand-centered π-π* or n-π* electronic transitions. mdpi.com

For instance, coordination polymers of zinc(II) and cadmium(II) with 1H-indazole-6-carboxylic acid display photoluminescence, with emission spectra similar to that of the free ligand, suggesting that the emission is ligand-based. mdpi.com Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), have been used to confirm that these emissions are governed by ligand-centered π-π* electronic transitions. mdpi.com Lanthanide pyrazolecarboxylates have also been synthesized and studied for their bright luminescence, with potential applications in OLEDs and bioimaging. researchgate.net The emission color and intensity can be tuned by the choice of the metal ion and the specific structure of the pyrazole carboxylic acid ligand. Some mononuclear and 3D coordination polymers of cadmium(II) with 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display green fluorescence in the solid state. rsc.org

Table 2: Luminescence Properties of Selected Pyrazole Carboxylate Complexes

Metal IonLigandEmission Type
Zn(II)1H-indazole-6-carboxylic acidLigand-centered π-π* transition mdpi.com
Cd(II)1H-indazole-6-carboxylic acidLigand-centered π-π* transition mdpi.com
Cd(II)3-methyl-1H-pyrazole-4-carboxylic acidGreen fluorescence rsc.org
LanthanidesPyrazolecarboxylatesBright luminescence researchgate.net

This table summarizes the luminescence characteristics of metal complexes with pyrazole carboxylate ligands.

Catalytic Applications of Pyrazole Carboxylic Acid Derivatives

The ability of pyrazole carboxylic acid derivatives to form stable complexes with a variety of transition metals has led to their extensive use in homogeneous and heterogeneous catalysis. The electronic properties and steric hindrance of the ligand can be fine-tuned by introducing different substituents on the pyrazole ring, which in turn influences the activity and selectivity of the resulting metal catalyst.

Pyrazole-based ligands have been successfully employed in a range of transition metal-catalyzed reactions.

Ruthenium Complexes : Ruthenium complexes incorporating pyrazole-containing ligands have been investigated for various catalytic transformations. nih.govmdpi.com For example, they have been used in the C-H/CO/olefin coupling reaction of N-arylpyrazoles, where the pyrazole ring acts as a directing group for C-H bond cleavage. nih.gov Ruthenium(II) complexes with protic pyrazole ligands have also been shown to catalyze the hydrogenation of acetophenone. nih.gov

Manganese Complexes : Manganese, being an earth-abundant and low-cost metal, has garnered significant attention in catalysis. NNN pincer manganese complexes based on a pyrazole framework have been synthesized and shown to be effective catalysts for the α-alkylation of ketones with alcohols. nih.govresearchgate.net Manganese(III) complexes with bis(phenolate)carbene ligands derived from imidazole (B134444) and triazole have been used for the oxidation of alcohols. nih.gov

Palladium Complexes : Palladium complexes with pyrazole-derived ligands are versatile catalysts for C-C coupling reactions. rsc.org For instance, pyrazole-3-carboxylates assisted N-heterocyclic carbene palladium complexes have been synthesized and used for the arylation of azoles. researchgate.net Palladium(II) complexes with chelating pyridinium (B92312) amidate (PYA) ligands containing a pyrazole donor have shown high activity and selectivity in the α-arylation of ketones. rsc.org

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, often catalyzed by a transition metal complex. Ruthenium complexes bearing pyrazole-based ligands have proven to be efficient catalysts for this reaction. nih.govcore.ac.uk

Table 3: Catalytic Applications of Transition Metal Complexes with Pyrazole Carboxylic Acid Derivatives

MetalReaction TypeSubstrate(s)
RutheniumTransfer HydrogenationAcetophenone, nitriles, alkenes nih.gov
RutheniumHydrogenationAcetophenone nih.gov
RutheniumC-H CarbonylationN-arylpyrazoles nih.gov
Manganeseα-AlkylationKetones and alcohols nih.govresearchgate.net
PalladiumArylationAzoles researchgate.net
Palladiumα-ArylationKetones rsc.org

This table highlights various catalytic reactions facilitated by transition metal complexes of pyrazole carboxylic acid and its derivatives.

Hydrosilylation Reactions

While direct studies detailing the application of this compound in hydrosilylation reactions are not extensively documented, the broader class of compounds containing carboxylic acid functionalities has been explored as ligands in metal-catalyzed hydrosilylation. Platinum single-atom catalysts on ceria, functionalized with carboxylic acid-containing ligands, have been investigated for the hydrosilylation of olefins. researchgate.netosti.gov The carboxylic acid groups in these ligands can play a crucial role in anchoring the metal complex to the support material, potentially influencing the catalyst's stability and recyclability. osti.govrsc.org For instance, the incorporation of carboxylic acid groups in 1,10-phenanthroline-5,6-dione (B1662461) ligands used for platinum single-atom catalysts on ceria has been shown to impact metal loading and catalytic activity. researchgate.netosti.gov

Similarly, ruthenium complexes have been employed as catalysts for intramolecular hydrosilylation. nih.gov The ligand environment around the ruthenium center is critical for the catalyst's performance, and while pyrazole-based ligands are known in ruthenium chemistry, their specific use in the form of this compound for hydrosilylation is an area requiring further investigation. researchgate.net The carboxylate group could potentially modulate the electronic properties and stability of the catalytic species.

Desulfitative Arylation of Azoles

Direct information on the application of this compound in desulfitative arylation of azoles is limited. However, related copper-catalyzed decarboxylative C-H functionalization reactions of pyrazolones with various carboxylic acids have been reported. nih.gov These reactions provide a pathway for the formation of new carbon-carbon bonds at the C4 position of the pyrazole ring. For instance, copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has been demonstrated. nih.gov

Furthermore, copper-catalyzed oxidative decarboxylative arylation has been successfully applied to other azoles, such as benzothiazoles and benzoxazoles, using different types of carboxylic acids. organic-chemistry.orgresearchgate.net These methodologies, while not desulfitative, showcase the utility of copper catalysis in activating C-H bonds in azoles and coupling them with fragments derived from carboxylic acids. This suggests a potential avenue for future research into analogous reactions involving this compound.

Photoreactivity and Photocatalytic Properties of Pyrazole Carboxylic Acid Based Materials

Metal-organic frameworks (MOFs) incorporating pyrazole carboxylic acid ligands have demonstrated significant potential as photocatalysts for the degradation of organic pollutants. bucea.edu.cneurekaselect.commdpi.com These materials can act as semiconductors, absorbing light to generate electron-hole pairs that drive redox reactions. The high surface area and tunable porosity of these MOFs provide numerous active sites for catalysis. mdpi.comrsc.org

Coordination polymers based on pyrazole carboxylic acid and metal ions like zinc have been synthesized and their ability to degrade organic dyes under visible light has been evaluated. rsc.org The photocatalytic efficiency of these materials is influenced by factors such as the nature of the metal center and the specific structure of the MOF. For example, the introduction of an auxiliary linear ligand can enlarge the pore dimensions of the MOF, which in turn can affect its selective adsorption of different dye molecules. rsc.org The photocatalytic activity of these materials has been demonstrated in the degradation of dyes such as methylene (B1212753) blue and methyl orange. mdpi.com

Potential in Optoelectronic Devices (e.g., OLEDs) and Bioimaging Applications (via Lanthanide Complexes)

Complexes of lanthanide ions with pyrazole carboxylate ligands have garnered considerable interest for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. researchgate.net The pyrazole carboxylic acid ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov

In the context of OLEDs, lanthanide complexes, including those with pyrazole-based ligands, are explored as emitters due to their potential for high color purity and quantum yields. researchgate.netnih.gov Europium(III) and Terbium(III) complexes are of particular interest for their red and green emission, respectively. nih.govnih.gov The design of the ligand is crucial in optimizing the luminescence and charge transport properties of the resulting OLED device. semanticscholar.org

For bioimaging, the high luminescence quantum yields and solubility of lanthanide pyrazolecarboxylate complexes are advantageous. researchgate.net These complexes can be used as probes for in cellulo imaging. The long luminescence lifetimes of lanthanide ions also allow for time-gated detection techniques, which can reduce background fluorescence and improve image contrast. The non-toxic nature of some of these complexes further enhances their suitability for biological applications. researchgate.net

Corrosion Inhibition Properties

Pyrazole derivatives, including those containing carboxylic acid groups, have been extensively studied as effective corrosion inhibitors for various metals, particularly steel in acidic media. researchgate.netnih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govresearchgate.net The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the pyrazole ring facilitates strong adsorption onto the metal surface. nih.gov

The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the specific molecular structure. researchgate.netnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these pyrazole derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. nih.govnih.gov

The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govnih.gov Thermodynamic parameters, such as the free energy of adsorption, suggest that the adsorption process can involve both physisorption and chemisorption. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is undergoing a transformation, driven by the principles of green and sustainable chemistry. nih.govresearchgate.net Conventional methods often rely on harsh reaction conditions and hazardous solvents, prompting the development of more environmentally friendly protocols. benthamdirect.com

Future efforts are focused on:

Green Chemistry Approaches: This includes the use of eco-friendly solvents, renewable energy sources like microwave and ultrasonic irradiation, and recyclable catalysts. nih.govresearchgate.net These methods aim to be operationally simple, atom-economical, and produce high yields while minimizing hazardous waste. researchgate.net The Knorr pyrazole synthesis, for example, has been adapted to use green catalysts like ammonium (B1175870) chloride with renewable solvents such as ethanol (B145695). jetir.org

One-Pot and Multicomponent Reactions (MCRs): These strategies are gaining traction as they reduce reaction time, chemical waste, and procedural complexity by combining multiple synthetic steps into a single operation. mdpi.comrsc.org A "one-pot" method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids involves sequential ketone formation, β-diketone creation, and subsequent heterocyclization with hydrazine (B178648). mdpi.com

Novel Catalytic Systems: Research is exploring the use of innovative catalysts to improve efficiency and selectivity. This includes transition-metal catalysts, photoredox reactions, and nano-catalysts like nano-ZnO, which has been used for synthesizing 1,3,5-substituted pyrazole derivatives in aqueous media. mdpi.com Synergistic organic-photoredox and copper catalysis has also been employed for the decarboxylative amination of aryl carboxylic acids with pyrazoles under mild conditions using air as a green oxidant. acs.org

These advancements are not only making the synthesis of pyrazole carboxylic acids more efficient and cost-effective but also aligning chemical production with global sustainability goals.

Exploration of Undiscovered Biological Targets and Modes of Action

While pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, researchers are actively seeking to identify new therapeutic targets and understand their mechanisms of action more deeply. nih.govresearchgate.netnih.gov The metabolic stability of the pyrazole nucleus is a key factor driving its increasing presence in newly approved drugs and clinical candidates. nih.gov

Emerging areas of biological exploration include:

Novel Anticancer Targets: Pyrazole-based compounds are being investigated as inhibitors for a variety of targets implicated in cancer progression. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK-2), and Class I Histone Deacetylases (HDACs). nih.govrsc.orgnih.gov For instance, specific pyrazole derivatives have shown potent inhibition of VEGFR-2, a key player in tumor angiogenesis, and have demonstrated the ability to induce apoptosis in cancer cells. rsc.org

Targeting Drug-Resistant Pathogens: With the rise of antimicrobial resistance, pyrazole derivatives offer a promising scaffold for developing new antibacterial and antifungal agents. bohrium.com Research has identified trifluoromethyl phenyl-substituted pyrazoles as potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Enzyme Inhibition: Beyond cancer, pyrazole carboxylic acids have been identified as potent and selective inhibitors of other enzymes, such as rat long-chain L-2-hydroxy acid oxidase 2 (Hao2), which is a candidate gene for blood pressure regulation. nih.gov This opens up potential applications in cardiovascular medicine.

Nitric Oxide (NO) Carriers: Novel pyrazole-NO hybrid molecules have been synthesized by linking pyrazole-3-carboxylic acid derivatives with nitric oxide donor moieties. These hybrids have shown potential as anti-inflammatory agents with reduced ulcerogenic liability. nih.gov

The structural versatility of the pyrazole ring allows for fine-tuning of its biological activity, making it an attractive candidate for tackling a wide range of diseases. eurasianjournals.com

Integration of Advanced Computational Methods for De Novo Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. eurasianjournals.comeurasianjournals.com For pyrazole derivatives, these methods are accelerating the identification of lead compounds and providing deep insights into their biological interactions. eurasianjournals.com

Key computational approaches include:

Molecular Modeling and Docking: Techniques like homology modeling and molecular docking are used to predict the binding modes and affinities of pyrazole derivatives to their biological targets. eurasianjournals.com This allows researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for potent activity. Docking studies have been crucial in understanding the interactions of pyrazole-based inhibitors with the active sites of enzymes like VEGFR2 and HDACs. rsc.orgnih.gov

Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) provide detailed information about the electronic structure and properties of pyrazole molecules. eurasianjournals.comeurasianjournals.com This understanding is vital for predicting reactivity and optimizing physicochemical properties for better pharmacological profiles. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational changes of pyrazole derivatives and their target proteins over time. eurasianjournals.com This provides a more realistic picture of the binding process and can help in designing inhibitors with improved efficacy and specificity. nih.gov

The integration of these computational tools with experimental synthesis and biological evaluation creates a powerful synergy, streamlining the drug discovery pipeline and paving the way for the development of next-generation pyrazole-based therapeutics. eurasianjournals.com

Design and Synthesis of Multifunctional Materials and Catalytic Systems

The unique structural and coordination properties of pyrazole carboxylic acids make them excellent building blocks for advanced functional materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, offering tunable properties for a wide array of applications. mocedes.org

Future research in this area is focused on:

Novel MOF Architectures: Pyrazole carboxylic acid ligands are used to construct MOFs with specific topologies and functionalities. mocedes.org The rigidity of the pyrazole ring combined with the strong coordination ability of the carboxylic acid group allows for the controlled assembly of these frameworks. researchgate.net

Gas Storage and Separation: The porous nature of pyrazole-based MOFs makes them promising candidates for gas storage (e.g., methane, carbon dioxide) and selective separation applications. researchgate.netmocedes.org

Luminescent Sensing: MOFs synthesized from pyrazolate derivatives have been investigated as luminescent sensors for detecting various analytes, such as acetone (B3395972) or uric acid in aqueous media. mocedes.org

Catalysis: Pyrazole-based MOFs can serve as highly efficient and recyclable catalysts. For example, zirconium MOFs incorporating pyrazole carboxylic acid derivatives have shown high conversion rates in Mannich catalytic reactions. researchgate.netmocedes.org

Energy Storage: The adjustable porous structures and controllable compositions of these MOFs are advantageous for developing advanced electrode materials for batteries. researchgate.netmocedes.org

The versatility of pyrazole carboxylic acids as ligands is enabling the design of sophisticated materials with tailored properties for high-tech applications. mocedes.org

Investigation into Environmental and Sustainable Applications of Pyrazole Carboxylic Acids

The application of pyrazole chemistry is extending into environmental science and sustainable technology, driven by the need for greener and more effective solutions in agriculture and material science.

Emerging sustainable applications include:

Agrochemicals: Pyrazole derivatives have long been used in agriculture as effective insecticides and herbicides. royal-chem.com Future research aims to develop next-generation agrochemicals that are more potent, selective, and biodegradable, minimizing their environmental impact. Pyraclostrobin is one such derivative used to control various fungal diseases on fruit trees and vegetables. royal-chem.com

Green Synthesis Protocols: The development of environmentally friendly synthesis methods for pyrazoles, as discussed in section 8.1, is a critical aspect of their sustainable application. benthamdirect.com These methods reduce the environmental footprint associated with the production of these valuable compounds.

Energetic Materials: Recent studies have explored azo pyrazole carboxylic derivatives as potential low-sensitivity energetic materials. These compounds exhibit high thermal stability and favorable detonation properties, offering a potentially safer alternative to traditional explosives like TNT and RDX. acs.org

Dyes and Polymers: Pyrazole derivatives are also utilized in the manufacturing of consumer products like dyes (e.g., pyrazolone (B3327878) dyes) and plastics, contributing to the field of material science. royal-chem.com

By focusing on green chemistry principles and exploring novel applications, researchers are ensuring that the benefits of pyrazole carboxylic acids can be harnessed in an environmentally responsible and sustainable manner.

Data on Investigated Pyrazole Derivatives and Their Applications

Compound ClassApplication/TargetKey FindingsReference(s)
Pyrazole-based derivativesVEGFR2/CDK-2 InhibitionShowed potent cytotoxicity against liver cancer cells and induced apoptosis. nih.gov
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesVEGFR-2 InhibitionCompound 3i was found to be a highly effective VEGFR-2 inhibitor, showing nearly 3-fold higher activity than Sorafenib and significantly inducing apoptosis in prostate cancer cells. rsc.org
Pyrazole-NO hybrid moleculesAnti-inflammatory / AntibacterialOrganic nitrate (B79036) derivative 10 exhibited the highest percentage of NO release and significant anti-inflammatory activity with reduced ulcerogenic effects. nih.gov
Aminobenzamide-pyrazole derivativesClass I HDAC InhibitionCompounds 12b , 15b , and 15i were identified as potent HDAC1 inhibitors, with IC50 values of 0.93, 0.22, and 0.68 µM, respectively. nih.gov
Azo pyrazole carboxylic derivativesEnergetic MaterialsCompounds exhibited superior detonation properties compared to TNT and higher decomposition temperatures and lower mechanical sensitivities than RDX. acs.org

Q & A

Q. What are the common synthetic routes for 4H-pyrazole-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions of hydrazines with β-keto esters or β-diketones. For example, derivatives like 5-(Thiophen-2-yl)-4H-pyrazole-3-carboxylic acid (CAS: 904813-23-6) are synthesized via cyclization under acidic conditions, achieving yields >90% . General procedures for amide formation (e.g., coupling with SOCl₂ to form acid chlorides) are critical for functionalizing the carboxylic acid group, as demonstrated in the synthesis of pyrazole-3-carboxamide derivatives .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : For substituent analysis (e.g., aromatic protons at δ 7.57–8.69 ppm in trifluoromethyl-substituted derivatives) .
  • LCMS/HRMS : To confirm molecular ion peaks (e.g., ESIMS m/z 311.1 for 3-methyl-4-(trifluoromethyl) derivatives) .
  • HPLC : Purity assessment (e.g., 97.34% purity for compound 283) .

Q. What are the primary research applications of this compound scaffolds?

  • Methodological Answer : These compounds serve as intermediates in drug discovery, particularly for anti-inflammatory and anticancer agents. The carboxylic acid moiety enables derivatization into amides or esters, enhancing bioavailability. For instance, 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid is used to synthesize kinase inhibitors targeting ATP-binding domains .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer : Reaction parameters such as solvent polarity, temperature, and catalyst choice significantly impact yields. For example, using DMSO as a solvent improves cyclization efficiency due to its high polarity . Microwave-assisted synthesis has also been reported to reduce reaction times for pyrazole derivatives by 50% .

Q. How should researchers address contradictory spectral data in pyrazole-carboxylic acid characterization?

  • Methodological Answer : Contradictions in NMR or LCMS data may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:
  • Solvent Screening : DMSO-d₆ stabilizes certain tautomers, simplifying spectral interpretation .
  • HPLC-MS Coupling : To isolate and identify minor impurities (e.g., unreacted starting materials) .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) predict binding affinities to biological targets. For example, pyrazolo[4,3-c]pyridin-4(5H)-ones with hydrogen-bonding groups show high affinity for kinase ATP-binding sites, validated by in vitro assays .

Critical Considerations

  • Contradictory Evidence : Some studies report varying bioactivity for structurally similar derivatives (e.g., trifluoromethyl vs. chloro substituents). Researchers should validate activities using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 3-(trifluoromethyl)benzyl) may reduce cyclization efficiency. Pre-activation of intermediates with EDCI/HOBt can mitigate this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.